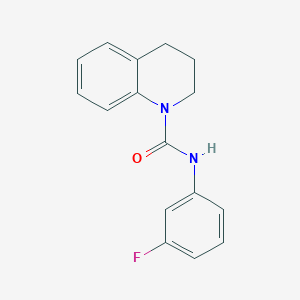
N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as "Compound X," is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic derivative of quinoline and has been extensively studied for its pharmacological properties and potential therapeutic uses.
Mecanismo De Acción
The exact mechanism of action of N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is not fully understood. However, studies have suggested that it may exert its pharmacological effects by modulating various signaling pathways, including the NF-κB and PI3K/Akt pathways. It has also been found to inhibit the activity of various enzymes, including COX-2 and MMPs.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to exert several biochemical and physiological effects. It has been shown to possess anti-inflammatory and anti-tumor activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. It has also been found to possess anti-oxidant activity by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be easily controlled. It has also been extensively studied for its pharmacological properties, making it a well-characterized compound for use in experiments.
However, there are also some limitations associated with the use of N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide in lab experiments. Its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, its potential toxicity and side effects have not been fully characterized, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide. One potential direction is the further characterization of its pharmacological properties and mechanism of action. This may involve the use of various animal models and cell-based assays to better understand its effects on various signaling pathways and enzymes.
Another potential direction is the development of new synthetic derivatives of N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide with improved pharmacological properties. This may involve the use of structure-activity relationship studies to identify key structural features that are important for its activity.
Finally, there is also potential for the use of N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide as a therapeutic agent for various diseases. This may involve the use of preclinical and clinical studies to evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is a complex process that involves several steps. The first step involves the synthesis of 3-fluoroaniline, which is then reacted with 2-methyl-3-oxobutanenitrile to form the intermediate product. The intermediate product is then treated with sodium borohydride and acetic acid to yield the final product.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess several pharmacological properties, including anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c17-13-7-3-8-14(11-13)18-16(20)19-10-4-6-12-5-1-2-9-15(12)19/h1-3,5,7-9,11H,4,6,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRLIPGITQKTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

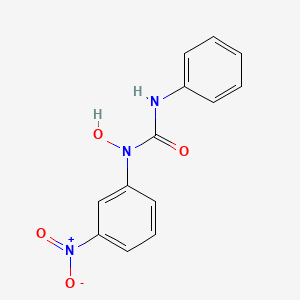
![1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B5862122.png)
![1-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5862128.png)
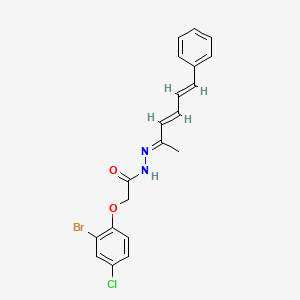
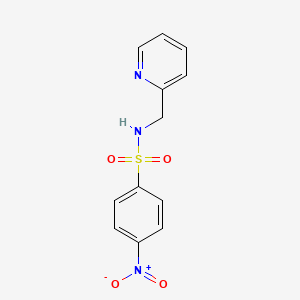
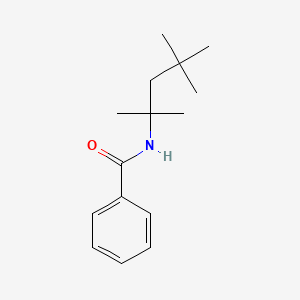
![N'-[(4-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5862149.png)
![cyclohexyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5862154.png)

![1-[2-(2-allylphenoxy)ethyl]pyrrolidine](/img/structure/B5862168.png)
![N'-(3-cyclohexen-1-ylmethylene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5862169.png)
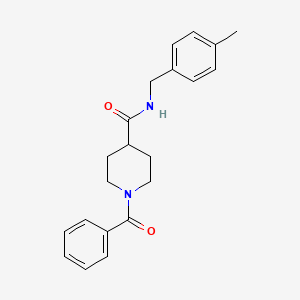
![1-[(3,4-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5862196.png)
